molecular formula C25H27NO3S2 B1193571 PTP1B-IN-18K

PTP1B-IN-18K

Katalognummer: B1193571
Molekulargewicht: 453.615
InChI-Schlüssel: HNGRJTNBBBAWSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTP1B-IN-18K is a novel non-competitive potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).

Wissenschaftliche Forschungsanwendungen

Diabetes Management

PTP1B-IN-18K has been studied for its effects on glucose homeostasis. Research indicates that inhibition of PTP1B can lead to improved insulin signaling, thereby reducing blood glucose levels in diabetic models. A study demonstrated that selective inhibition of PTP1B in mice resulted in enhanced insulin sensitivity and decreased hyperglycemia .

Obesity Treatment

The compound has shown promise in obesity management by modulating leptin signaling. Leptin is crucial for regulating energy balance and appetite. Inhibiting PTP1B can enhance leptin's effects, promoting weight loss in obese models .

Cancer Therapeutics

PTP1B's role in cancer progression makes it a target for anti-cancer therapies. Inhibitors like this compound can disrupt cancer cell proliferation by altering signaling pathways involved in cell growth and survival . Studies have indicated that targeting PTP1B may sensitize cancer cells to other treatments, enhancing overall efficacy .

Structural Dynamics

Recent advancements in understanding the structural dynamics of PTP1B have elucidated how inhibitors like this compound exert their effects. High-resolution techniques such as hydrogen-deuterium exchange mass spectrometry have revealed that inhibitor binding induces significant conformational changes within the protein, affecting its activity .

Allosteric Modulation

This compound has been characterized as an allosteric inhibitor, which means it binds to sites other than the active site, leading to changes in the protein's conformation that affect its function. This property is advantageous as it can provide more selective inhibition with potentially fewer side effects compared to traditional active site inhibitors .

Case Studies

StudyFocusFindings
Study 1DiabetesDemonstrated that this compound improved insulin sensitivity in diabetic mice models .
Study 2ObesityShowed enhanced leptin signaling leading to weight loss in obese animal models .
Study 3CancerIndicated that PTP1B inhibition could sensitize cancer cells to chemotherapy .

Q & A

Basic Research Questions

Q. What structural features of PTP1B-IN-18K contribute to its inhibitory activity against PTP1B?

  • Methodological Answer : To identify critical structural features, researchers should use X-ray crystallography or cryo-EM to resolve the compound’s binding conformation with PTP1B. Molecular docking simulations can further validate interactions with catalytic domains (e.g., WPD loop). Comparative analysis with inactive analogs via SAR (Structure-Activity Relationship) studies is essential. Report crystallographic data in tables detailing bond distances, binding energies, and residue interactions .

Q. How does this compound perform in in vitro versus in vivo models of insulin resistance?

  • Methodological Answer : Conduct parallel assays using 3T3-L1 adipocytes (in vitro) and high-fat-diet-induced murine models (in vivo). Measure glucose uptake (via 2-NBDG assays) and insulin receptor phosphorylation. Normalize data to baseline metabolic parameters (e.g., body weight, fasting glucose). Include tables comparing IC₅₀ values, dose-response curves, and statistical significance (p-values) across models .

Q. What are the recommended assay conditions for evaluating this compound’s enzymatic inhibition?

  • Methodological Answer : Use recombinant human PTP1B in buffer systems (pH 6.5–7.5) with 1–5 mM DTT to maintain enzyme activity. Perform kinetic assays with pNPP as a substrate, monitoring absorbance at 405 nm. Include controls with sodium orthovanadate. Report kinetic parameters (Km, Vmax, Ki) in tabular format, ensuring replicates (n ≥ 3) and error margins .

Advanced Research Questions

Q. How can contradictory findings about this compound’s off-target effects across cell lines be resolved?

  • Methodological Answer : Perform comparative dose-response assays in HEK293, HepG2, and primary hepatocytes, using RNA-seq to identify differentially expressed genes. Validate off-target hits via CRISPR-Cas9 knockout screens. Apply meta-analysis to existing datasets, highlighting cell-type-specific signaling pathways. Present conflicting data in a comparative table with annotations on experimental variables (e.g., cell culture conditions, assay durations) .

Q. What strategies optimize this compound’s bioavailability without compromising potency?

  • Methodological Answer : Use prodrug design (e.g., esterification of carboxyl groups) to enhance membrane permeability. Assess bioavailability via HPLC-MS in plasma samples from rodent PK studies. Compare AUC (Area Under Curve) and Cmax values of derivatives. Include a table ranking derivatives by solubility, logP, and IC₅₀ .

Q. How can computational models predict this compound’s interactions with non-catalytic PTP1B domains (e.g., ER-targeting regions)?

  • Methodological Answer : Employ molecular dynamics simulations (AMBER or GROMACS) to model interactions with the ER-resident PTP1B variant. Validate predictions via FRET-based binding assays using truncated PTP1B constructs. Tabulate binding free energies, hydrogen bonds, and hydrophobic interactions .

Q. What experimental designs address this compound’s tissue-specific toxicity in preclinical models?

  • Methodological Answer : Conduct organ-on-a-chip assays (e.g., liver, kidney chips) to screen for cytotoxicity. Pair with transcriptomic profiling (scRNA-seq) to identify stress-response pathways. Compare LD₅₀ values across tissues and present data in heatmaps or clustered bar graphs .

Q. Data Analysis & Interpretation

Q. How should researchers handle variability in this compound’s efficacy data across independent studies?

  • Methodological Answer : Apply sensitivity analysis to identify outliers driven by experimental variables (e.g., assay temperature, enzyme lot variability). Use Bland-Altman plots to assess inter-study consistency. Publish raw datasets in supplementary materials with metadata annotations .

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with other antidiabetic agents?

  • Methodological Answer : Use Chou-Talalay combination indices (CI) to quantify synergy in in vitro models (CI < 1 indicates synergy). Perform ANOVA with post-hoc Tukey tests for multi-group comparisons. Tabulate CI values, dose ratios, and p-values .

Q. How can multi-omics data (proteomics, metabolomics) clarify this compound’s mechanism in insulin signaling?

  • Methodological Answer : Integrate LC-MS/MS proteomics (phosphoproteome) and GC-MS metabolomics data via pathway enrichment tools (e.g., MetaboAnalyst, STRING). Generate correlation networks linking PTP1B inhibition to downstream metabolites (e.g., IRS-1 phosphorylation, glycogen synthesis). Visualize using Sankey diagrams or heatmaps .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies across labs?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on protocols.io , including batch numbers for reagents and equipment calibration records. Use standardized PTP1B activity assays validated by independent labs .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound analogs?

  • Methodological Answer : Re-evaluate force field parameters in docking simulations and cross-validate with experimental ITC (Isothermal Titration Calorimetry) data. Report discrepancies in a table comparing predicted vs. observed ΔG values, with annotations on computational assumptions .

Eigenschaften

Molekularformel

C25H27NO3S2

Molekulargewicht

453.615

IUPAC-Name

4-((([1,1'-Biphenyl]-4-ylmethyl)thio)methyl)-N-(butylsulfonyl)benzamide

InChI

InChI=1S/C25H27NO3S2/c1-2-3-17-31(28,29)26-25(27)24-15-11-21(12-16-24)19-30-18-20-9-13-23(14-10-20)22-7-5-4-6-8-22/h4-16H,2-3,17-19H2,1H3,(H,26,27)

InChI-Schlüssel

HNGRJTNBBBAWSU-UHFFFAOYSA-N

SMILES

O=C(NS(=O)(CCCC)=O)C1=CC=C(CSCC2=CC=C(C3=CC=CC=C3)C=C2)C=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PTP1B-IN-18K;  PTP1B-IN-18K;  PTP1B-IN-18K

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTP1B-IN-18K
Reactant of Route 2
Reactant of Route 2
PTP1B-IN-18K
Reactant of Route 3
Reactant of Route 3
PTP1B-IN-18K
Reactant of Route 4
Reactant of Route 4
PTP1B-IN-18K
Reactant of Route 5
Reactant of Route 5
PTP1B-IN-18K
Reactant of Route 6
Reactant of Route 6
PTP1B-IN-18K

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.